Benzyl (4-chloropyridin-2-yl)carbamate
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Overview
Description
Benzyl (4-chloropyridin-2-yl)carbamate is an organic compound with the molecular formula C13H11ClN2O2 and a molecular weight of 262.7 g/mol It is characterized by the presence of a benzyl group, a chloropyridine moiety, and a carbamate functional group
Mechanism of Action
Benzyl (4-chloropyridin-2-yl)carbamate, also known as BENZYL 4-CHLOROPYRIDIN-2-YLCARBAMATE, is a chemical compound with a molecular weight of 262.7 . This article will delve into the mechanism of action of this compound, discussing its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (4-chloropyridin-2-yl)carbamate typically involves the reaction of benzyl chloroformate with 4-chloro-2-aminopyridine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Benzyl (4-chloropyridin-2-yl)carbamate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous or mixed solvent systems.
Major Products Formed:
Nucleophilic substitution: Substituted pyridine derivatives.
Hydrolysis: 4-chloro-2-aminopyridine and benzyl alcohol.
Scientific Research Applications
Benzyl (4-chloropyridin-2-yl)carbamate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Comparison with Similar Compounds
Benzyl (4-bromopyridin-2-yl)carbamate: Similar structure but with a bromine atom instead of chlorine.
Benzyl (4-fluoropyridin-2-yl)carbamate: Similar structure but with a fluorine atom instead of chlorine.
Benzyl (4-methylpyridin-2-yl)carbamate: Similar structure but with a methyl group instead of chlorine.
Uniqueness: Benzyl (4-chloropyridin-2-yl)carbamate is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. The chlorine atom can also affect the compound’s physicochemical properties, such as solubility and stability, making it distinct from its analogs .
Properties
IUPAC Name |
benzyl N-(4-chloropyridin-2-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c14-11-6-7-15-12(8-11)16-13(17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUBDXQQRNCVIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=NC=CC(=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674633 |
Source
|
Record name | Benzyl (4-chloropyridin-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1073372-14-1 |
Source
|
Record name | Benzyl (4-chloropyridin-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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